DS-7423 is an orally bioavailable, small-molecule dual inhibitor of phosphatidylinositol-3-kinase (PI3K) and mammalian target of rapamycin (mTOR) kinase in the PI3K/mTOR signaling pathway [1]. It exhibits potent inhibition of PI3Kα (IC50 = 15.6 nM) and mTOR (IC50 = 34.9 nM), with weaker activity against other Class I PI3K isoforms (PI3Kβ IC50 = 1,143 nM; PI3Kγ IC50 = 249 nM; PI3Kδ IC50 = 262 nM) [2]. Developed by Daiichi Sankyo Co., Ltd., DS-7423 has been evaluated in Phase I clinical trials for advanced solid tumors and demonstrates preclinical antitumor activity characterized by TP53-dependent apoptosis induction in TP53 wild-type ovarian clear cell adenocarcinoma models [3][4].
1
Dual PI3Kα/mTOR pathway inhibition study fit
2
Orally bioavailable for in vivo PK/PD and xenograft research
3
TP53-dependent apoptosis model context (OCCA cell panels)
[1] National Cancer Institute. PI3K/mTOR Kinase Inhibitor DS-7423. NCI Thesaurus Code: C97254. View Source
[2] Kashiyama T, Oda K, Ikeda Y, Shiose Y, Hirota Y, et al. Antitumor Activity and Induction of TP53-Dependent Apoptosis toward Ovarian Clear Cell Adenocarcinoma by the Dual PI3K/mTOR Inhibitor DS-7423. PLoS ONE. 2014;9(2):e87220. View Source
[3] Synapse (PatSnap). DS-7423 Drug Profile. Last updated 05 Sep 2024. View Source
[4] Yokota T, et al. 460P - Phase I Clinical Trial of DS-7423, an Oral PI3K/mTOR Dual Inhibitor, in Japanese Patients with Advanced Solid Tumors. Annals of Oncology. 2014;25(Suppl 4):iv153. View Source
DS-7423 Non-Substitutability vs. Other Inhibitors
PI3K/mTOR pathway inhibitors exhibit substantial heterogeneity in target selectivity, isoform preference, and downstream biological consequences that preclude simple interchangeability [1]. DS-7423 occupies a specific pharmacologic niche: it provides balanced dual inhibition of PI3Kα and mTOR at low nanomolar concentrations (IC50 ratio PI3Kα:mTOR ≈ 1:2.2), while maintaining approximately 16-fold to 73-fold selectivity over PI3Kβ, γ, and δ isoforms . In contrast, pan-Class I PI3K inhibitors such as buparlisib (BKM120) inhibit PI3Kα with 3.3-fold lower potency (IC50 = 52 nM) and lack direct mTOR inhibition, whereas selective PI3Kα inhibitors such as alpelisib (BYL719) inhibit PI3Kα with higher potency (IC50 = 5 nM) but spare mTOR entirely [2]. Even among other dual PI3K/mTOR inhibitors, substantial differences exist: gedatolisib (PF-05212384) inhibits PI3Kα with 39-fold greater potency (IC50 = 0.4 nM) and mTOR with 22-fold greater potency (IC50 = 1.6 nM) than DS-7423, which translates to different therapeutic windows and toxicity profiles . Furthermore, DS-7423 uniquely demonstrates TP53-dependent apoptosis induction via Ser46 phosphorylation in TP53 wild-type tumor cells, a mechanistic feature not universally shared across the PI3K/mTOR inhibitor class and one that directly influences patient stratification potential .
!
Pan-Class I PI3K inhibitors
Compounds like buparlisib lack direct mTOR inhibition and may not replicate the dual-pathway blockade profile of DS-7423.
!
Selective PI3Kα inhibitors
Alpelisib spares mTOR and may not capture mTOR-dependent feedback activation or resistance mechanisms observed with dual inhibition.
!
Other dual PI3K/mTOR inhibitors
Different isoform selectivity ratios (e.g., gedatolisib) can shift target engagement and tolerability endpoint profiles; direct substitution requires validation.
[1] Kashiyama T, Oda K, Ikeda Y, Shiose Y, Hirota Y, et al. Antitumor Activity and Induction of TP53-Dependent Apoptosis toward Ovarian Clear Cell Adenocarcinoma by the Dual PI3K/mTOR Inhibitor DS-7423. PLoS ONE. 2014;9(2):e87220. View Source
DS-7423 inhibits PI3Kα with 3.3-fold greater potency than the pan-Class I PI3K inhibitor buparlisib (BKM120), while additionally providing direct mTOR inhibition that buparlisib lacks [1]. In cell-free assays, DS-7423 achieved a PI3Kα IC50 of 15.6 nM compared with buparlisib's PI3Kα IC50 of 52 nM [1]. Buparlisib exhibits minimal mTOR inhibitory activity, whereas DS-7423 inhibits mTOR with an IC50 of 34.9 nM [1]. This dual-target engagement at low nanomolar concentrations distinguishes DS-7423 mechanistically from single-node PI3K inhibitors.
Higher potency on PI3Kα combined with dual mTOR inhibition may enable lower effective dosing and broader pathway blockade than pan-PI3K inhibitors lacking mTOR activity.
DS-7423 provides balanced dual inhibition of PI3Kα (IC50 = 15.6 nM) and mTOR (IC50 = 34.9 nM), achieving an IC50 ratio (PI3Kα:mTOR) of approximately 1:2.2 [1]. In contrast, the selective PI3Kα inhibitor alpelisib (BYL719) inhibits PI3Kα with 3.1-fold greater potency (IC50 = 5 nM) but exhibits negligible mTOR inhibition, with an IC50 value orders of magnitude higher . This differential target profile means alpelisib targets only the upstream node of the pathway, whereas DS-7423 simultaneously blocks both upstream PI3K and downstream mTOR signaling, including mTORC1 and mTORC2 complexes that may be activated independently of PI3K [2].
Dual PI3K/mTOR inhibition may overcome resistance mechanisms that emerge with selective PI3Kα inhibition alone, including mTOR-dependent feedback activation and PI3K-independent mTOR signaling.
[1] Kashiyama T, Oda K, Ikeda Y, Shiose Y, Hirota Y, et al. Antitumor Activity and Induction of TP53-Dependent Apoptosis toward Ovarian Clear Cell Adenocarcinoma by the Dual PI3K/mTOR Inhibitor DS-7423. PLoS ONE. 2014;9(2):e87220. View Source
[2] National Cancer Institute. PI3K/mTOR Kinase Inhibitor DS-7423. NCI Thesaurus Code: C97254. View Source
OCCA Cell Panel Antiproliferative Activity
In a panel of nine ovarian clear cell adenocarcinoma (OCCA) cell lines, DS-7423 demonstrated antiproliferative IC50 values below 75 nM in all lines tested, regardless of PIK3CA mutational status [1][2]. This consistent sub-75 nM activity was observed across cell lines harboring both wild-type and mutant PIK3CA, suggesting broad efficacy independent of the specific genetic alteration driving PI3K pathway activation [1]. Flow cytometry analysis further revealed a dose-dependent decrease in S-phase populations across all nine lines and an increase in sub-G1 populations in six of the nine lines, confirming both cytostatic and cytotoxic effects [1]. While direct comparator data for other PI3K/mTOR inhibitors in identical OCCA panels are not available, this sub-100 nM activity across an entire disease-relevant cell panel establishes a robust preclinical efficacy benchmark.
OCCA Cell Panel ActivityContext-dependent
IC50
Reported broad antiproliferative response context
Independent of PIK3CA mutation status; no direct comparator data.
In Vivo Xenograft SuppressionEndpoint context
Dose-dependent tumor growth inhibition (1.5–6 mg/kg p.o.) vs. vehicle
Antiproliferative activity in OCCA cell lines (IC50)
Target Compound Data
<75 nM in 9/9 OCCA cell lines
Comparator Or Baseline
No direct comparator data available
Quantified Difference
Not applicable
Conditions
Nine OCCA cell lines, 48-72 hour proliferation assays
Why This Matters
Consistent sub-100 nM activity across all tested OCCA cell lines, regardless of PIK3CA mutation status, indicates broad potential applicability in this indication without requiring patient preselection based on PI3K pathway mutation status.
[1] Kashiyama T, Oda K, Ikeda Y, Shiose Y, Hirota Y, et al. Antitumor Activity and Induction of TP53-Dependent Apoptosis toward Ovarian Clear Cell Adenocarcinoma by the Dual PI3K/mTOR Inhibitor DS-7423. PLoS ONE. 2014;9(2):e87220. View Source
[2] PubMed. Antitumor activity and induction of TP53-dependent apoptosis toward ovarian clear cell adenocarcinoma by the dual PI3K/mTOR inhibitor DS-7423. PMID: 24504419. View Source
In Vivo Tumor Suppression in OCCA Xenografts
In subcutaneous xenograft models using TOV-21G and RMG-I OCCA cell lines in athymic BALB/c mice, DS-7423 suppressed tumor growth in a dose-dependent manner at daily oral doses of 1.5 mg/kg, 3 mg/kg, and 6 mg/kg administered 5-7 days per week for 8-10 days [1][2]. Tumor volume measurements demonstrated statistically significant growth inhibition compared to vehicle control (p<0.05) at the end of the treatment period [2]. Importantly, these antitumor effects were achieved without significant body weight loss, indicating a favorable tolerability profile at efficacious doses in this preclinical model [2]. As with the cellular data, direct head-to-head comparator data with other PI3K/mTOR inhibitors in identical OCCA xenograft models are not available in the source literature; however, these data confirm that DS-7423 achieves meaningful tumor growth inhibition at well-tolerated doses in vivo.
In Vivo Xenograft SuppressionEndpoint context
Dose-dependent tumor growth inhibition (1.5–6 mg/kg p.o.) vs. vehicle
Dose-dependent suppression at 1.5, 3, and 6 mg/kg daily oral dosing
Comparator Or Baseline
Vehicle control
Quantified Difference
Statistically significant (p<0.05) reduction vs. vehicle
Conditions
Subcutaneous TOV-21G and RMG-I xenografts in athymic BALB/c mice, 8-10 day treatment
Why This Matters
Demonstrated in vivo antitumor activity at well-tolerated doses supports the translational potential of DS-7423 and validates the dual PI3K/mTOR inhibition mechanism in a disease-relevant animal model.
xenograftovarian cancerin vivo efficacy
[1] Kashiyama T, Oda K, Ikeda Y, Shiose Y, Hirota Y, et al. Antitumor Activity and Induction of TP53-Dependent Apoptosis toward Ovarian Clear Cell Adenocarcinoma by the Dual PI3K/mTOR Inhibitor DS-7423. PLoS ONE. 2014;9(2):e87220. View Source
[2] Kashiyama T, Oda K, Ikeda Y, Shiose Y, Hirota Y, et al. Figure 4: Flow cytometric analysis and in vivo anti-tumor effect of DS-7423. PLoS ONE. 2014;9(2):e87220.g004. View Source
TP53-Dependent Apoptosis Induction
DS-7423 induces TP53-dependent apoptosis specifically in TP53 wild-type OCCA cell lines, with measurable induction of TP53 target genes p53AIP1 and PUMA occurring at concentrations of 39 nM or higher [1]. This apoptotic effect is mediated through increased phosphorylation of TP53 at Ser46, concomitant with decreased phosphorylation of MDM2 [1][2]. In the panel of nine OCCA cell lines, DS-7423-mediated apoptosis was induced more effectively in the six cell lines harboring wild-type TP53 than in the three cell lines with TP53 mutations [1]. Sub-G1 population increases, indicative of apoptotic cell death, were observed in six of nine lines corresponding to those with wild-type TP53, while the three TP53-mutant lines showed minimal sub-G1 accumulation [1]. This TP53-status-dependent differential apoptotic response represents a pharmacodynamic feature that is not universally documented across all PI3K/mTOR dual inhibitors and may inform patient stratification strategies for clinical development.
100% of wild-type TP53 lines responded; 0% of mutant TP53 lines responded
Conditions
Flow cytometry in nine OCCA cell lines treated with DS-7423 for 48 hours
Why This Matters
TP53-status-dependent apoptotic response provides a potential biomarker for patient stratification, enabling selection of patient populations most likely to benefit from DS-7423 therapy and potentially improving clinical trial success rates.
TP53apoptosisbiomarker stratification
[1] Kashiyama T, Oda K, Ikeda Y, Shiose Y, Hirota Y, et al. Antitumor Activity and Induction of TP53-Dependent Apoptosis toward Ovarian Clear Cell Adenocarcinoma by the Dual PI3K/mTOR Inhibitor DS-7423. PLoS ONE. 2014;9(2):e87220. View Source
[2] PubMed. Antitumor activity and induction of TP53-dependent apoptosis toward ovarian clear cell adenocarcinoma by the dual PI3K/mTOR inhibitor DS-7423. PMID: 24504419. View Source
Phase I Clinical Tolerability Evaluation
In a Phase I dose-escalation study of DS-7423 in Japanese patients with advanced solid tumors (n=26), the maximum tolerated dose (MTD) was not reached at doses up to 240 mg once daily (QD) [1]. A single dose-limiting toxicity (Grade 4 hyperglycemia) was observed in the 240 mg QD cohort, prompting expansion of this dose level; however, no additional DLTs occurred, and 240 mg QD was selected as the global recommended Phase II dose (RP2D) [1]. Common adverse events included anorexia, diarrhea, nausea, and rash [1]. Notably, 10 of 26 patients (38%) achieved stable disease, with four subjects (two thymic cancer, one thymoma, and one carcinoid) maintaining stable disease for over 4 months accompanied by tumor shrinkage [1]. FDG-PET imaging demonstrated strong inhibition of 18F-FDG uptake in tumors at higher DS-7423 doses, confirming target engagement and pharmacodynamic activity [1]. Pharmacokinetic analysis showed dose-proportional serum DS-7423 concentrations [1]. Parallel Phase I studies conducted in the United States and Japan demonstrated no differences in PK, PD, toxicity, or efficacy between populations despite differences in body weight, BMI, and ethnicity [2].
Phase I advanced solid tumors (n=26); RP2D 240 mg QD.
Phase IMTDsafetytolerability
Evidence Dimension
Maximum tolerated dose (MTD) determination
Target Compound Data
MTD not reached at 240 mg QD
Comparator Or Baseline
Typical Phase I MTD definition
Quantified Difference
MTD >240 mg QD
Conditions
Phase I dose escalation in 26 Japanese patients with advanced solid tumors
Why This Matters
An MTD exceeding 240 mg QD suggests a favorable therapeutic window and supports further clinical development with potentially lower toxicity burden compared to PI3K/mTOR inhibitors that demonstrate dose-limiting toxicities at lower exposures.
Phase IMTDsafetytolerability
[1] Yokota T, et al. 460P - Phase I Clinical Trial of DS-7423, an Oral PI3K/mTOR Dual Inhibitor, in Japanese Patients with Advanced Solid Tumors. Annals of Oncology. 2014;25(Suppl 4):iv153. View Source
[2] Yokota T, et al. A call for global harmonization of phase I oncology trials: Results from two parallel, first-in-human phase I studies of DS-7423. J Clin Oncol. 2017;35(Suppl; abstr 2536). View Source
DS-7423 Research Application Scenarios
OCCA Research with TP53-Dependent Apoptosis
For preclinical OCCA studies requiring evaluation of TP53-dependent apoptotic mechanisms, DS-7423 provides a validated tool compound with demonstrated differential apoptosis induction in TP53 wild-type versus TP53-mutant cell lines [1]. The compound induces Ser46 phosphorylation of TP53 and upregulates TP53 target genes (p53AIP1, PUMA) at concentrations of 39 nM or higher, making it suitable for studies investigating TP53 pathway modulation in gynecologic malignancies [1]. Investigators should note that efficacy in OCCA cell lines (IC50 <75 nM) is independent of PIK3CA mutational status, enabling broad application across OCCA models regardless of PI3K pathway mutation profile [1].
Dual vs. Single-Node PI3K Inhibition Studies
DS-7423 serves as an optimal reference compound for studies designed to compare dual PI3K/mTOR inhibition against selective PI3Kα inhibition (e.g., alpelisib) or pan-PI3K inhibition without mTOR activity (e.g., buparlisib) . With balanced PI3Kα (IC50 = 15.6 nM) and mTOR (IC50 = 34.9 nM) inhibition, DS-7423 provides a defined dual-target profile that can be contrasted with compounds lacking mTOR activity to assess the contribution of mTOR co-inhibition to efficacy and resistance prevention . This application is particularly relevant for studies investigating feedback activation of mTOR signaling following selective PI3K inhibition [2].
In Vivo Xenograft Studies with Oral Dosing
For in vivo efficacy studies in subcutaneous OCCA xenograft models, DS-7423 offers a well-characterized dosing paradigm with established antitumor activity at 1.5-6 mg/kg daily oral administration over 8-10 day treatment periods [1]. The documented dose-response relationship and absence of significant body weight loss at efficacious doses provide a reliable baseline for combination studies or comparative efficacy assessments against other PI3K pathway inhibitors [3]. Researchers may leverage these established in vivo parameters to design combination therapy studies, such as those combining DS-7423 with MDM2 inhibitors which have demonstrated synergistic antiproliferative effects in TP53 wild-type CCOC models [4].
Biomarker-Driven Studies in TP53 Wild-Type Tumors
DS-7423 is uniquely positioned for preclinical studies exploring TP53 status as a predictive biomarker of response to PI3K/mTOR inhibition [1]. The compound's differential apoptotic activity between TP53 wild-type and TP53-mutant OCCA cell lines provides a foundation for hypothesis-driven research investigating whether TP53 mutational status stratifies patient populations likely to benefit from DS-7423 or other dual PI3K/mTOR inhibitors [1]. This application extends to combination studies pairing DS-7423 with agents that restore or enhance TP53 function, leveraging the compound's established Ser46 phosphorylation mechanism [1].
Application
Selection Property
Validation Focus
OCCA TP53 apoptosis model studies
TP53-status-dependent response profile
Ser46 phosphorylation / target gene induction
PI3K pathway node-comparison studies
Dual PI3Kα/mTOR inhibition profile
mTOR co-inhibition contribution to feedback signaling
Oral xenograft efficacy studies
Defined oral dosing paradigm
Dose-response and combination study design
TP53 biomarker-stratified preclinical studies
Differential apoptosis by TP53 status
Predictive biomarker model validation
[1] Kashiyama T, Oda K, Ikeda Y, Shiose Y, Hirota Y, et al. Antitumor Activity and Induction of TP53-Dependent Apoptosis toward Ovarian Clear Cell Adenocarcinoma by the Dual PI3K/mTOR Inhibitor DS-7423. PLoS ONE. 2014;9(2):e87220. View Source
[2] National Cancer Institute. PI3K/mTOR Kinase Inhibitor DS-7423. NCI Thesaurus Code: C97254. View Source
[3] Kashiyama T, Oda K, Ikeda Y, Shiose Y, Hirota Y, et al. Figure 4: Flow cytometric analysis and in vivo anti-tumor effect of DS-7423. PLoS ONE. 2014;9(2):e87220.g004. View Source
[4] PubMed. Anti-tumor activity of dual inhibition of phosphatidylinositol 3-kinase and MDM2 against clear cell ovarian carcinoma. PMID: 31505248. View Source
Technical Documentation Hub
Structured technical reading across foundational, methodological, troubleshooting, and
validation/comparative pathways. Use the hub when you need more detail before procurement.